molecular formula C15H10FNO2 B6400678 2-(3-Cyano-2-fluorophenyl)-6-methylbenzoic acid CAS No. 1261992-08-8

2-(3-Cyano-2-fluorophenyl)-6-methylbenzoic acid

Cat. No.: B6400678
CAS No.: 1261992-08-8
M. Wt: 255.24 g/mol
InChI Key: QZWDWYAQFMWJJN-UHFFFAOYSA-N
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Description

2-(3-Cyano-2-fluorophenyl)-6-methylbenzoic acid: is an organic compound characterized by the presence of a cyano group, a fluorine atom, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Cyano-2-fluorophenyl)-6-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyano-2-fluorobenzene and 6-methylbenzoic acid.

    Coupling Reaction: A coupling reaction is performed using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the 3-cyano-2-fluorophenyl group to the 6-methylbenzoic acid core.

    Reaction Conditions: The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) and a palladium catalyst (e.g., palladium acetate) in a suitable solvent (e.g., dimethylformamide) under an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 80-100°C).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base (e.g., sodium hydride) to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Introduction of various functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: It can be used as a probe in biological studies to investigate the interactions of fluorinated compounds with biological targets.

Medicine:

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly in the design of inhibitors or modulators of specific enzymes or receptors.

Industry:

    Materials Science: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Cyano-2-fluorophenyl)-6-methylbenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and fluorine groups can enhance binding affinity and specificity to the target, while the methyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

  • 3-Cyano-2-fluorophenylboronic acid
  • 4-(3-Cyano-2-fluorophenyl)nicotinic acid
  • 2-(3-Cyano-2-fluorophenyl)acetic acid

Comparison:

  • 3-Cyano-2-fluorophenylboronic acid: Similar in structure but contains a boronic acid group instead of a benzoic acid group. It is used in different types of coupling reactions.
  • 4-(3-Cyano-2-fluorophenyl)nicotinic acid: Contains a nicotinic acid core, which may have different biological activities and applications.
  • 2-(3-Cyano-2-fluorophenyl)acetic acid: Similar in structure but with an acetic acid group, which may affect its reactivity and applications.

Uniqueness: 2-(3-Cyano-2-fluorophenyl)-6-methylbenzoic acid is unique due to the combination of its functional groups and the specific positioning of the cyano, fluorine, and methyl groups on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(3-cyano-2-fluorophenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c1-9-4-2-6-11(13(9)15(18)19)12-7-3-5-10(8-17)14(12)16/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWDWYAQFMWJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC(=C2F)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689824
Record name 3'-Cyano-2'-fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261992-08-8
Record name 3'-Cyano-2'-fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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